Benzyl chloromethyl ether
Overview
Description
AZD-7295: is an inhibitor of the HCV NS5A protein , which plays a crucial role in the replication of the hepatitis C virus (HCV). Specifically, it targets the GT-1b replicon with an impressive EC50 value of 7 nM . Now, let’s explore its preparation methods, chemical reactions, research applications, mechanism of action, and comparisons with similar compounds.
Mechanism of Action
Target of Action
Benzyl chloromethyl ether (BCME) is primarily used as an alkylating agent . Its primary targets are molecules that contain nucleophilic sites, such as DNA, where it can introduce an alkyl group . This alkylation can lead to changes in the molecule’s function, potentially leading to a variety of biological effects .
Mode of Action
BCME interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the BCME to a nucleophilic site on the target molecule . This can result in changes to the target molecule’s structure and function .
Biochemical Pathways
The primary biochemical pathway affected by BCME is DNA alkylation . Alkylation can lead to DNA damage, potentially causing mutations and affecting gene expression . This can have downstream effects on a variety of biological processes, including cell division and protein synthesis .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be readily absorbed and distributed throughout the body . Its metabolism and excretion would depend on the specific biochemical pathways present in the body .
Result of Action
The primary result of BCME’s action is DNA alkylation, which can lead to DNA damage . This can potentially cause mutations, alter gene expression, and affect a variety of cellular processes . In some cases, this can lead to cell death or the development of cancer .
Action Environment
The action of BCME can be influenced by a variety of environmental factors. For example, the presence of other chemicals can affect its reactivity and the specific targets it interacts with . Additionally, factors such as temperature and pH can influence its stability and reactivity . It’s also worth noting that BCME is a powerful alkylating agent and a potential carcinogen, and it reacts with water and alcohols, forming hydrogen chloride . Therefore, its handling and storage require specific conditions to ensure safety .
Biochemical Analysis
Biochemical Properties
It is known to be a strong alkylating agent , which suggests that it could potentially interact with various biomolecules, such as enzymes and proteins, through alkylation reactions. Alkylation can lead to changes in the structure and function of these biomolecules, potentially affecting biochemical reactions.
Cellular Effects
Given its status as a potential carcinogen , it may have detrimental effects on cells, possibly leading to mutations and cancerous growth
Temporal Effects in Laboratory Settings
It is known to be a strong alkylating agent , suggesting that its effects could potentially be long-lasting due to the permanent nature of alkylation reactions
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Benzyl chloromethyl ether in animal models. Given its potential carcinogenicity , it is likely that higher doses could lead to increased toxicity or adverse effects
Chemical Reactions Analysis
While specific reactions involving AZD-7295 remain undisclosed, we can infer that it likely undergoes various transformations. These may include oxidation, reduction, substitution, or other processes. Common reagents and conditions used in these reactions are proprietary information. Major products formed from these reactions would depend on the specific modifications made during synthesis.
Scientific Research Applications
AZD-7295’s scientific research applications span several fields:
Medicine: Investigated for its potential in treating , AZD-7295 could contribute to antiviral therapies.
Biology: Researchers explore its impact on viral replication and NS5A function.
Chemistry: Its unique structure and inhibitory properties make it a subject of interest for medicinal chemists.
Industry: Pharmaceutical companies may explore its use in drug development.
Comparison with Similar Compounds
While specific similar compounds are not explicitly listed, AZD-7295’s uniqueness lies in its potent inhibition of HCV NS5A. Researchers may compare it with other NS5A inhibitors to assess efficacy, safety, and selectivity.
Properties
IUPAC Name |
chloromethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPCMZCENPFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956786 | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-60-8, 35364-99-9 | |
Record name | Benzyl chloromethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3587-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl chloromethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Chloromethoxymethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035364999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Chloromethoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (chloromethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzyl chloromethyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GR9P34HWY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of benzyl chloromethyl ether in organic synthesis?
A1: this compound (BCME) serves as a versatile protecting group for alcohols [, ] and amines []. Its ability to be selectively removed under mild acidic or neutral conditions through catalytic hydrogenation makes it particularly useful in multi-step syntheses [].
Q2: Can you elaborate on the mechanism of how this compound protects hydroxyl groups and its subsequent removal?
A2: BCME reacts with alcohols under basic conditions to form benzyl chloromethyl ethers. This reaction typically employs a base like sodium hydride or potassium tert-butoxide [, ]. The benzyl group is then removed via catalytic hydrogenation, often using palladium on carbon as a catalyst, to regenerate the free hydroxyl group [, ].
Q3: Are there any safety concerns associated with the use of this compound?
A3: Yes, this compound is highly toxic [, ]. It's crucial to handle it with extreme caution, using appropriate safety equipment and procedures. Its toxicity arises from its ability to act as an alkylating agent, potentially reacting with DNA and causing cellular damage.
Q4: Beyond its use as a protecting group, are there other applications of BCME in organic synthesis?
A4: BCME can act as an electrophile in reactions with carbanions []. For instance, it reacts with samarium-activated carbonyl compounds, leading to the formation of 1,2-diols after hydrogenolysis of the intermediate addition product [].
Q5: How does the structure of this compound contribute to its reactivity?
A5: The reactivity of BCME stems from the presence of the chloromethyl group (-CH2Cl). The chlorine atom, being electronegative, makes the carbon atom electrophilic, allowing it to react with nucleophiles like alcohols and carbanions. The benzyl group, while not directly involved in the reaction, influences the reactivity and selectivity to some extent.
Q6: Can you provide specific examples of reactions where BCME has been used in the synthesis of bioactive molecules?
A6: BCME has found application in the synthesis of various bioactive molecules. For instance, it was used to protect the hydroxyl group of a cholic acid derivative during the development of a synthetic route for shellfish cholic acid []. Similarly, it has been employed in the synthesis of novel uracil non-nucleosides as potential antiviral agents, specifically targeting HIV-1 [, ].
Q7: Are there any known alternatives to this compound as a protecting group for alcohols?
A7: Yes, several alternatives to BCME exist, each offering different reactivity profiles and deprotection conditions. Common alternatives include methoxymethyl ether (MOM), tetrahydropyranyl ether (THP), and tert-butyldimethylsilyl ether (TBS). The choice of the protecting group often depends on the specific requirements of the synthesis.
Q8: Are there studies focusing on the stereochemical aspects of reactions involving BCME?
A9: Yes, some studies have investigated the stereochemical implications of BCME in organic synthesis. For instance, research has shown that BCME participates in stereoselective alkylation reactions. One study demonstrated its use in the enantioselective synthesis of imperanene, a platelet aggregation inhibitor, highlighting the importance of stereochemical control in this synthesis [].
Q9: Can you discuss the use of BCME in the synthesis of modified nucleosides and their potential applications?
A10: BCME has been employed in the synthesis of modified nucleosides, essential building blocks for nucleic acids []. For example, it was used in the preparation of a 7-benzyloxymethyl-2'-deoxy-9-deazaadenosine derivative, which could serve as an epimerization-resistant synthon for oligonucleotide synthesis. Modified oligonucleotides hold potential for various applications, including gene therapy and antisense technology.
Q10: What is the significance of the reaction between BCME and samarium(II) iodide in organic synthesis?
A11: The reaction of BCME with samarium(II) iodide opens up unique synthetic possibilities [, ]. This transformation, involving the activation of carbonyl compounds by samarium(II) iodide, allows for the synthesis of 1,2-diols from readily available starting materials. This reaction highlights the potential of lanthanide-based reagents in promoting novel transformations.
Q11: How does BCME participate in the synthesis of cyclopropanols from specific ketones?
A12: BCME plays an indirect role in this transformation. Samarium metal reacts with diiodomethane to generate a samarium carbenoid species []. This carbenoid can then react with α-halogeno substituted ketones and aromatic 1,4-diketones to form cyclopropanols. BCME itself is not directly involved in the cyclopropanation step but can be utilized in the preparation of suitable ketone substrates.
Q12: Has the use of BCME been reported in the synthesis of heterocyclic compounds?
A13: Yes, BCME has found application in the synthesis of heterocyclic compounds, including pyrimidine derivatives [, , , , ]. For example, researchers have utilized BCME to synthesize a series of 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles, some of which exhibited promising antibacterial activity.
Q13: Are there studies exploring the influence of substituents on the reactivity of BCME derivatives?
A14: While most research focuses on BCME itself, some studies have investigated the impact of substituents on the reactivity of its derivatives. For instance, researchers examined the reaction of substituted benzaldehydes with BCME under phase-transfer catalysis conditions to synthesize oxiranes []. These studies provide insights into how structural modifications can influence reaction outcomes.
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